molecular formula C17H14ClFN2O B12018757 (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618383-27-0

(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12018757
CAS No.: 618383-27-0
M. Wt: 316.8 g/mol
InChI Key: ZRBWLJAWQKOAJF-UHFFFAOYSA-N
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Description

(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a P-tolyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids .

Scientific Research Applications

(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
  • (1-(3-Chloro-4-fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The uniqueness of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

618383-27-0

Molecular Formula

C17H14ClFN2O

Molecular Weight

316.8 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14ClFN2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)14-6-7-16(19)15(18)8-14/h2-9,22H,10H2,1H3

InChI Key

ZRBWLJAWQKOAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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